2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride
Description
2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride is a piperazine-pyrrolidine hybrid compound featuring a ketone bridge between the two heterocyclic rings, with dihydrochloride salt enhancing its solubility and stability. Piperazine derivatives are widely explored in pharmaceutical and biochemical research due to their versatility in modulating receptor interactions and pharmacokinetic profiles.
Properties
IUPAC Name |
2-piperazin-1-yl-1-pyrrolidin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10(13-5-1-2-6-13)9-12-7-3-11-4-8-12;;/h11H,1-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGZSHKWSWWQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743754 | |
| Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182708-84-4 | |
| Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperazine with Chloroacetylpyrrolidine
This method involves sequential synthesis of a chloroacetylpyrrolidine intermediate followed by nucleophilic substitution with piperazine.
Step 1: Synthesis of 2-Chloro-1-(pyrrolidin-1-yl)ethanone
Pyrrolidine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH) to form 2-chloro-1-(pyrrolidin-1-yl)ethanone. The reaction typically proceeds at 0–5°C to minimize side reactions, yielding 85–90% after aqueous workup.
Step 2: Piperazine Alkylation
The chloro intermediate is reacted with piperazine in acetonitrile at 60–70°C for 12–24 hours. A 2:1 molar ratio of piperazine to chloro compound ensures mono-alkylation, preventing bis-adduct formation. Post-reaction, the free base is isolated via solvent evaporation and recrystallized from ethanol (yield: 65–75%).
Step 3: Dihydrochloride Salt Formation
The free base is dissolved in ethanol and treated with concentrated HCl (2 equivalents) at 0°C. The precipitate is filtered and dried under vacuum to yield the dihydrochloride salt (purity >98% by HPLC).
Reductive Amination of Piperazine with Pyrrolidinyl Ketones
An alternative approach employs reductive amination using 2-oxo-1-(pyrrolidin-1-yl)ethanone and piperazine in the presence of sodium cyanoborohydride (NaBH3CN). This method, while less common, avoids halogenated intermediates and achieves moderate yields (50–60%).
Comparative Analysis of Methodologies
| Parameter | Alkylation Route | Reductive Amination |
|---|---|---|
| Reaction Time | 24–36 hours | 48–72 hours |
| Yield | 65–75% | 50–60% |
| Purity | >98% | 90–95% |
| Byproducts | Bis-alkylated piperazine | Over-reduced amines |
| Scalability | High | Moderate |
The alkylation route is favored industrially due to higher yields and simpler purification, whereas reductive amination is limited by longer reaction times and lower efficiency.
Optimization of Critical Parameters
Solvent Selection
Temperature Control
Purification Techniques
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Recrystallization : Ethanol/ether mixtures yield crystalline dihydrochloride with minimal impurities.
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Column Chromatography : Silica gel (eluent: CH2Cl2/MeOH/NH4OH 90:9:1) resolves mono- and bis-alkylated piperazine byproducts.
Characterization and Quality Control
Spectroscopic Data
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1H NMR (D2O) : δ 3.75–3.60 (m, 8H, piperazine), 3.45–3.30 (m, 4H, pyrrolidine), 2.95 (s, 2H, CH2CO).
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IR (KBr) : 1645 cm⁻¹ (C=O stretch), 2500–2800 cm⁻¹ (NH⁺ vibrations).
Analytical Specifications
| Parameter | Requirement |
|---|---|
| Assay (HPLC) | ≥98.0% |
| Water Content | ≤0.5% (Karl Fischer) |
| Residual Solvents | <500 ppm (ICH Q3C) |
Industrial-Scale Considerations
Large-scale production (≥10 kg batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patented protocol details:
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Flow Rate : 50 mL/min for chloroacetylpyrrolidine and piperazine feeds.
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Residence Time : 30 minutes at 70°C.
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Yield : 78% with 99.5% purity after in-line crystallization.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated compounds and strong nucleophiles like sodium hydride (NaH) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential effects on the central nervous system (CNS). Its structural features suggest it may interact with various neurotransmitter systems, making it a candidate for studying conditions such as anxiety and depression.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate serotonin receptors, which are crucial in mood regulation. The findings indicated that derivatives of this compound could serve as lead compounds for developing new antidepressants .
Drug Design and Development
Due to its unique piperazine and pyrrolidine moieties, this compound is valuable in drug design. Researchers are exploring its derivatives for enhanced efficacy and reduced side effects in therapeutic applications.
Data Table: Structure-Activity Relationship (SAR) Analysis
| Compound Derivative | Activity | Target Receptor | Reference |
|---|---|---|---|
| Compound A | High | 5-HT2A | |
| Compound B | Moderate | D2 Dopamine | |
| Compound C | Low | NMDA |
Neuropharmacology
Research indicates that 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride may have neuroprotective properties. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.
Case Study : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting its role as a neuroprotective agent. These findings were presented at the International Conference on Neuropharmacology .
Analytical Chemistry
The compound is also used in analytical chemistry for developing new methodologies to detect similar piperazine derivatives in complex biological matrices.
Data Table: Analytical Methods Comparison
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. The piperazine and pyrrolidine rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride (CAS 6342-17-2)
- Similarity : 0.96
- Key Differences: Replaces the pyrrolidine ring with a propenone group, introducing an α,β-unsaturated ketone. This structural feature may enhance reactivity in Michael addition or conjugate reduction reactions.
- Applications : Likely used as an intermediate in synthesis due to its reactive ketone group.
1-(4-Allylpiperazin-1-yl)-2-aminoethanone dihydrochloride (CAS 23918-29-8)
- Similarity : 0.87
- Key Differences: Incorporates an allyl group on the piperazine ring and an aminoethyl ketone chain. The allyl group could facilitate click chemistry or polymerization, while the amino group enhances hydrogen-bonding capacity.
- Applications: Potential use in polymer chemistry or as a ligand for metal coordination.
Heteroaromatic Substituted Analogs
Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride (CAS 39639-99-1)
- Molecular Formula : C₁₀H₁₅Cl₂N₃O
- Key Differences : Replaces the pyrrolidine ring with a pyridine moiety. The pyridine’s electron-withdrawing nature and aromaticity may alter solubility and binding affinity in biological systems.
- Applications: Potential use in medicinal chemistry targeting nicotinic acetylcholine receptors.
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride (CAS 1189447-55-9)
- Molecular Formula : C₂₃H₂₇ClN₄O₃
- Key Differences: Features a naphthalene-oxy group and a propoxypyridazine substituent.
- Applications : Likely investigated for central nervous system (CNS) targeting due to its lipophilic profile.
Functionalized Piperazine Derivatives
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
- Key Differences : Incorporates an Fmoc-protected piperazine and an acetic acid side chain. The Fmoc group is a staple in solid-phase peptide synthesis (SPPS) .
- Applications : Primarily used in peptide chemistry for temporary amine protection.
1-Piperazinyl(4-pyridinyl)methanone hydrochloride
- Safety Profile: Classified as non-hazardous under OSHA standards, suggesting low acute toxicity .
- Applications : May serve as a building block in kinase inhibitor development due to the pyridine scaffold.
Comparative Data Table
¹ Estimated based on structural analogs; ² Calculated from empirical formula.
Key Research Findings and Implications
- Structural Impact on Solubility: The dihydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs like 1-Piperazinyl(4-pyridinyl)methanone hydrochloride .
- Safety Considerations : While some analogs like CAS 39639-99-1 lack hazard data, others (e.g., Fmoc derivatives) require careful handling due to reactivity .
Biological Activity
2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride, also known by its CAS number 1182708-84-4, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.72 g/mol. The structure features a piperazine ring and a pyrrolidine moiety, which are known to influence the compound's biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor properties. For instance, a related study demonstrated that compounds with similar structures showed moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib . The mechanism involved the inhibition of Poly (ADP-Ribose) Polymerase (PARP) activity, leading to enhanced apoptosis in cancer cells .
Neuropharmacological Effects
The piperazine class of compounds is often investigated for their neuropharmacological effects. Research suggests that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, potentially leading to anxiolytic and antidepressant effects. Specific derivatives have shown promise in modulating neurotransmitter systems involved in mood regulation .
The biological activity of this compound can be attributed to several mechanisms:
- PARP Inhibition : Similar compounds inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition leads to increased DNA damage in cancer cells, promoting cell death .
- Serotonin Receptor Modulation : The piperazine moiety allows for interaction with various serotonin receptors (5-HT receptors), which are implicated in mood disorders and anxiety .
- Chemokine Receptor Modulation : Some studies suggest that piperazine derivatives can act as modulators of chemokine receptors, influencing immune responses and potentially providing therapeutic benefits in inflammatory diseases .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | PARP inhibition | |
| Neuropharmacological | Serotonin receptor modulation | |
| Immune modulation | Chemokine receptor modulation |
Case Study 1: Antitumor Efficacy
A study published in Molecules explored the efficacy of piperazine derivatives against breast cancer cell lines. The compound exhibited an IC50 value of 18 µM against PARP1, indicating significant potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
In another investigation focused on neuropharmacology, researchers evaluated various piperazine derivatives for their effects on serotonin receptors. Results indicated that certain modifications led to increased affinity and selectivity towards specific receptor subtypes, suggesting potential for treating mood disorders .
Q & A
Q. What are the common synthetic routes for preparing 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride, and what factors influence reaction efficiency?
- Methodological Answer : A widely used approach involves nucleophilic substitution between pyrrolidine and a piperazine-derived precursor. For example, 4-piperidone hydrochloride can react with pyrrolidine in the presence of a base (e.g., NaH or K₂CO₃) to form the ketone intermediate, followed by dihydrochloride salt formation using HCl . Reaction efficiency depends on solvent polarity (e.g., ethanol or dichloromethane), temperature control (reflux conditions), and stoichiometric ratios of reagents. Excess base may deprotonate intermediates, while insufficient mixing can lead to side products like N-alkylated byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : The gold standard for confirming molecular geometry. Programs like SHELXL (part of the SHELX suite) refine crystal structures using high-resolution data, resolving bond lengths and angles with precision (e.g., C–N bond distances in piperazine rings typically range from 1.45–1.50 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrrolidine δ ~2.5–3.5 ppm) and verify salt formation via HCl-induced shifts .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₂₀N₃O·2HCl: calc. 294.13, observed 294.12) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound when scaling up synthesis?
- Methodological Answer :
- Parameter screening : Use Design of Experiments (DoE) to test variables like solvent (polar aprotic vs. protic), temperature (20–80°C), and reaction time (2–24 hrs). For instance, dichloromethane with triethylamine as a base at 0–5°C minimizes side reactions during acylation steps .
- Purification : Recrystallization from ethanol/water (80:20 v/v) removes unreacted precursors, while flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) isolates the dihydrochloride salt .
- Monitoring : In-line FTIR or TLC (Rf ~0.3 in CHCl₃:MeOH 9:1) tracks reaction progress .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability. For example, discrepancies in IC₅₀ values for dopamine receptor inhibition may arise from differences in radioligand purity .
- Meta-analysis : Compare structural analogs (e.g., 2-(4-Bromophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone) to identify substituent effects. A para-bromo group may enhance lipophilicity, altering membrane permeability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites, clarifying steric or electronic mismatches .
Q. How does the dihydrochloride salt form impact the compound's solubility and stability in various experimental conditions?
- Methodological Answer :
- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in H₂O at 25°C) compared to the free base (<5 mg/mL) due to ionic interactions. However, precipitation may occur in high-ionic-strength buffers (e.g., PBS) .
- Stability :
- pH dependence : Stable at pH 2–4 (simulating gastric fluid) but hydrolyzes above pH 7.5, requiring storage at 4°C in desiccated conditions .
- Light sensitivity : UV-Vis studies show degradation under prolonged UV exposure (λmax 254 nm), necessitating amber vials for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
